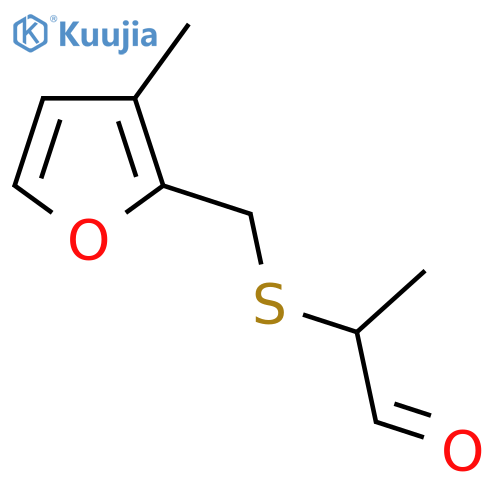

Cas no 2172132-06-6 (2-{(3-methylfuran-2-yl)methylsulfanyl}propanal)

2-{(3-methylfuran-2-yl)methylsulfanyl}propanal 化学的及び物理的性質

名前と識別子

-

- 2-{(3-methylfuran-2-yl)methylsulfanyl}propanal

- 2172132-06-6

- EN300-1290754

- 2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanal

-

- インチ: 1S/C9H12O2S/c1-7-3-4-11-9(7)6-12-8(2)5-10/h3-5,8H,6H2,1-2H3

- InChIKey: FNUUVOOOKPANFX-UHFFFAOYSA-N

- SMILES: S(C(C=O)C)CC1=C(C)C=CO1

計算された属性

- 精确分子量: 184.05580079g/mol

- 同位素质量: 184.05580079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 4

- 複雑さ: 150

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 55.5Ų

2-{(3-methylfuran-2-yl)methylsulfanyl}propanal Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290754-1.0g |

2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanal |

2172132-06-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1290754-500mg |

2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanal |

2172132-06-6 | 500mg |

$1014.0 | 2023-09-30 | ||

| Enamine | EN300-1290754-100mg |

2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanal |

2172132-06-6 | 100mg |

$930.0 | 2023-09-30 | ||

| Enamine | EN300-1290754-250mg |

2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanal |

2172132-06-6 | 250mg |

$972.0 | 2023-09-30 | ||

| Enamine | EN300-1290754-5000mg |

2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanal |

2172132-06-6 | 5000mg |

$3065.0 | 2023-09-30 | ||

| Enamine | EN300-1290754-2500mg |

2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanal |

2172132-06-6 | 2500mg |

$2071.0 | 2023-09-30 | ||

| Enamine | EN300-1290754-10000mg |

2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanal |

2172132-06-6 | 10000mg |

$4545.0 | 2023-09-30 | ||

| Enamine | EN300-1290754-1000mg |

2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanal |

2172132-06-6 | 1000mg |

$1057.0 | 2023-09-30 | ||

| Enamine | EN300-1290754-50mg |

2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propanal |

2172132-06-6 | 50mg |

$888.0 | 2023-09-30 |

2-{(3-methylfuran-2-yl)methylsulfanyl}propanal 関連文献

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

8. Back matter

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

2-{(3-methylfuran-2-yl)methylsulfanyl}propanalに関する追加情報

Introduction to 2-{(3-methylfuran-2-yl)methylsulfanyl}propanal (CAS No. 2172132-06-6)

2-{(3-methylfuran-2-yl)methylsulfanyl}propanal, a compound with the chemical identifier CAS No. 2172132-06-6, represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The presence of a 3-methylfuran-2-yl moiety and a methylsulfanyl group in its molecular framework imparts distinct reactivity and interaction capabilities, making it a valuable candidate for further exploration.

The compound's molecular structure, featuring an aldehyde functional group at one end and a sulfur-containing side chain, suggests a multifaceted role in synthetic chemistry. The aldehyde group, specifically, is well-known for its ability to participate in various condensation reactions, forming Schiff bases and other heterocyclic compounds. These derivatives often exhibit enhanced biological activity, making them promising candidates for drug development. The methylsulfanyl group, on the other hand, introduces a polar character to the molecule, which can influence its solubility and binding affinity to biological targets.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from furan-based scaffolds. Furan derivatives are particularly interesting due to their structural versatility and their ability to mimic natural bioactive molecules. Among these derivatives, compounds containing sulfur atoms have shown exceptional promise in modulating biological pathways associated with inflammation, cancer, and neurological disorders. The specific configuration of 2-{(3-methylfuran-2-yl)methylsulfanyl}propanal positions it as a key intermediate in the synthesis of such bioactive molecules.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. Researchers have been exploring its utility in constructing novel sulfonamide analogs and thiazole derivatives, which are known for their broad spectrum of biological activities. For instance, sulfonamides have long been recognized for their antimicrobial and anti-inflammatory properties, while thiazole derivatives are implicated in various pharmacological actions ranging from anticonvulsant to anticancer effects. The incorporation of the 3-methylfuran-2-yl moiety into these structures can enhance their binding affinity to target enzymes and receptors.

The synthesis of 2-{(3-methylfuran-2-yl)methylsulfanyl}propanal involves a series of well-established organic reactions that highlight its synthetic accessibility. The process typically begins with the reaction of 3-methylfuran with an appropriate sulfide source to form the methylsulfanyl-substituted furan derivative. Subsequent functionalization at the aldehyde position is achieved through oxidation or other synthetic strategies. This modular approach allows chemists to easily modify the compound's structure, enabling the exploration of diverse chemical space.

In terms of biological activity, preliminary studies have suggested that derivatives of 2-{(3-methylfuran-2-yl)methylsulfanyl}propanal exhibit interesting pharmacological profiles. For example, certain analogs have demonstrated inhibitory effects on enzymes involved in metabolic pathways relevant to diabetes and obesity. Additionally, there is growing evidence indicating that furan-based sulfides can modulate inflammatory responses by interacting with key signaling pathways such as NF-κB and MAPK. These findings underscore the compound's potential as a lead molecule for drug discovery efforts.

The role of computational chemistry in optimizing the design of such compounds cannot be overstated. Advanced computational methods allow researchers to predict the structural properties and biological activities of molecules before they are synthesized in the laboratory. This approach not only saves time but also reduces costs associated with experimental trials. By leveraging molecular modeling techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, scientists can identify optimal modifications to enhance the efficacy and selectivity of 2-{(3-methylfuran-2-yl)methylsulfanyl}propanal-based drugs.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the development process. These algorithms can analyze vast datasets containing structural and activity information to identify patterns that correlate with biological potency. By training on large datasets derived from public databases like ChEMBL and DrugBank, machine learning models can predict the outcomes of chemical modifications with remarkable accuracy. This capability is particularly valuable when designing novel derivatives of 2-{(3-methylfuran-2-yl)methylsulfanyl}propanal for targeted therapeutic applications.

The future prospects for this compound are promising given its versatility as a synthetic intermediate and its potential biological relevance. As research continues to uncover new applications for furan-based sulfides, compounds like 2-{(3-methylfuran-2-yl)methylsulfanyl}propanal are likely to play a pivotal role in developing next-generation therapeutics. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these findings into tangible clinical benefits for patients worldwide.

2172132-06-6 (2-{(3-methylfuran-2-yl)methylsulfanyl}propanal) Related Products

- 941983-13-7(N-3-(2-oxopiperidin-1-yl)phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)

- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)

- 16156-56-2(cyclohexyl methanesulfonate)

- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)

- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)

- 394236-78-3(4-(4-chlorophenyl)sulfanyl-1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole)

- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)

- 2137629-78-6(tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)